(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
CAS No.:
Cat. No.: VC16487540
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O4S |
|---|---|
| Molecular Weight | 282.32 g/mol |
| IUPAC Name | (4-nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2 |
| Standard InChI Key | ZVAPAKFZITWAHK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The (S)-configuration at the 3-position introduces a chiral center, while the p-nitrobenzyloxycarbonyl (PNB) group at the 1-position acts as a protective moiety for the amine functionality. The thiol (-SH) group at the 3-position confers reactivity, particularly in nucleophilic substitution and metal coordination .
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₄S | |
| Molecular Weight | 282.32 g/mol | |
| IUPAC Name | (4-Nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate | |
| Canonical SMILES | C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)N+[O-] | |
| InChIKey | ZVAPAKFZITWAHK-UHFFFAOYSA-N |
Stereochemical Considerations
The (S)-configuration at the 3-position is critical for biological activity, as demonstrated in carbapenem antibiotics where stereochemistry dictates binding affinity to bacterial penicillin-binding proteins . The PNB group enhances solubility in organic solvents, facilitating purification during multi-step syntheses .
Synthetic Methodologies
Starting Materials and Key Steps
The synthesis typically begins with trans-4-hydroxy-L-proline, a commercially available chiral pool starting material. Key steps include:
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Protection of the Amine: The primary amine is protected with a p-nitrobenzyloxycarbonyl (PNB) group using p-nitrobenzyl chloroformate under basic conditions .
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Mesylation and Displacement: The 4-hydroxyl group is converted to a mesylate (OMs) using methanesulfonyl chloride, followed by nucleophilic displacement with a thiol source to introduce the mercapto (-SH) group .
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Deprotection and Purification: The PNB group is retained until final deprotection, often via hydrogenolysis or acidic conditions, to yield the free thiol-pyrrolidine derivative .
Representative Synthesis (Adapted from Matsumura et al. ):
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Mesylation:
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Thiol Introduction:
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PNB Protection:
Yield Optimization
Yields for critical steps range from 78% to 86%, with chromatographic purification often avoided through crystallization strategies . The thiollactone intermediate (e.g., 5-p-nitrobenzyloxycarbonyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one) serves as a versatile precursor, enabling scalable production .
Applications in Pharmaceutical Synthesis
Role in Carbapenem Antibiotics
(S)-3-Mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine is a key intermediate in synthesizing 1β-methylcarbapenems, such as J-111,225, which exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The thiol group undergoes Michael addition with enolphosphate intermediates (e.g., p-nitrobenzyl-protected carbapenems), forming the C-2 side chain essential for antibacterial activity .
Case Study: Synthesis of J-111,225
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Coupling Reaction:
Yield: 63.6% -
Deprotection:
Yield: 34.6%
Versatility in Medicinal Chemistry
The compound’s thiol group enables diverse functionalization, including:
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Disulfide Bridging: For stabilizing peptide tertiary structures.
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Metal Chelation: As a ligand in catalytic systems.
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Prodrug Design: Thiol-masked derivatives for improved bioavailability .
Analytical Characterization
Spectroscopic Data
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NMR:
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: δ 8.2 (d, 2H, Ar-NO₂), 7.5 (d, 2H, Ar), 4.5 (s, 2H, CH₂-PNB), 3.9–3.2 (m, 4H, pyrrolidine).
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: δ 155.2 (C=O), 147.1 (Ar-NO₂), 126.8 (Ar), 60.1 (CH₂-PNB), 48.3 (pyrrolidine-N).
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MS (ESI+): m/z 283.1 [M+H]⁺.
Chromatographic Methods
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